molecular formula C25H28F3N3O2 B1684023 MK-0731 CAS No. 845256-65-7

MK-0731

Cat. No.: B1684023
CAS No.: 845256-65-7
M. Wt: 459.5 g/mol
InChI Key: MYBGWENAVMIGMM-GIFXNVAJSA-N
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Description

MK-0731 is a small molecule inhibitor of kinesin spindle protein, a motor protein essential for the separation of spindle poles during mitosis. This compound has been studied for its potential as an anti-cancer agent due to its ability to induce mitotic arrest and apoptosis in tumor cells .

Preparation Methods

The synthesis of MK-0731 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. the compound is typically prepared through a series of organic reactions involving the formation of a phenylpyrroline structure .

Chemical Reactions Analysis

MK-0731 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Mechanism of Action

MK-0731 exerts its effects by inhibiting kinesin spindle protein, which is essential for the separation of spindle poles during mitosis. This inhibition results in mitotic arrest, leading to apoptosis in tumor cells. The compound is not competitive with either adenosine triphosphate or microtubules, suggesting an allosteric mechanism of action .

Comparison with Similar Compounds

MK-0731 is unique in its high selectivity for kinesin spindle protein compared to other kinesins. Similar compounds include:

Properties

CAS No.

845256-65-7

Molecular Formula

C25H28F3N3O2

Molecular Weight

459.5 g/mol

IUPAC Name

(5S)-3-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-5-(hydroxymethyl)-N-methyl-5-phenyl-2H-pyrrole-1-carboxamide

InChI

InChI=1S/C25H28F3N3O2/c1-29-11-10-23(22(28)15-29)30(2)24(33)31-14-17(20-12-19(26)8-9-21(20)27)13-25(31,16-32)18-6-4-3-5-7-18/h3-9,12-13,22-23,32H,10-11,14-16H2,1-2H3/t22-,23+,25-/m1/s1

InChI Key

MYBGWENAVMIGMM-GIFXNVAJSA-N

Isomeric SMILES

CN1CC[C@@H]([C@@H](C1)F)N(C)C(=O)N2CC(=C[C@@]2(CO)C3=CC=CC=C3)C4=C(C=CC(=C4)F)F

SMILES

CN1CCC(C(C1)F)N(C)C(=O)N2CC(=CC2(CO)C3=CC=CC=C3)C4=C(C=CC(=C4)F)F

Canonical SMILES

CN1CCC(C(C1)F)N(C)C(=O)N2CC(=CC2(CO)C3=CC=CC=C3)C4=C(C=CC(=C4)F)F

Appearance

Solid powder

845256-65-7

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(2,5-difluorophenyl)-N-(3-fluoro-1-methylpiperidin-4-yl)-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide
MK 0731
MK-0731
MK731 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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